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molecular formula C10H10N2O3S2 B8618412 N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide

N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide

Cat. No. B8618412
M. Wt: 270.3 g/mol
InChI Key: LQFZXWQIQHYQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04788192

Procedure details

A solution of 6-acetylbenzo[b]thiophene-2-sulfonamide (5.1 g, 0.02 mole) in glacial acetic acid (50 ml) and concentrated H2SO4 (20 ml) was stirred and heated to 65° C. Sodium azide (5.0 g, 0.077 mole) was added in portions over a 1 hour period. After heating the mixture at 80° C. for another 3 hours, it was poured into a stirred, saturated NaOAc solution (500 ml) cooled in an ice bath. The resulting mixture was refrigerated overnight. The solid was collected, resuspended in water (300 ml), and recollected to obtain 5.25 g (97%) of crude product, m.p. 214°-217° C. Recrystallizations from CH3OH with charcoal decolorization and from CH3CN afforded 1.5 g of 6-acetamido-2-sulfamoylbenzo[b]thiophene, m.p. 231°-232.5° C.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:5]=[CH:6][C:7]2[CH:11]=[C:10]([S:12]([NH2:15])(=[O:14])=[O:13])[S:9][C:8]=2[CH:16]=1)(=O)C.[N-:17]=[N+]=[N-].[Na+].[CH3:21][C:22]([O-:24])=O.[Na+]>C(O)(=O)C.OS(O)(=O)=O>[C:22]([NH:17][C:4]1[CH:5]=[CH:6][C:7]2[CH:11]=[C:10]([S:12](=[O:13])(=[O:14])[NH2:15])[S:9][C:8]=2[CH:16]=1)(=[O:24])[CH3:21] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
C(C)(=O)C=1C=CC2=C(SC(=C2)S(=O)(=O)N)C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CC(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating the mixture at 80° C. for another 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
to obtain 5.25 g (97%) of crude product, m.p. 214°-217° C
CUSTOM
Type
CUSTOM
Details
Recrystallizations from CH3OH with charcoal decolorization

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)NC=1C=CC2=C(SC(=C2)S(N)(=O)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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